N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine

C6 glioma apoptosis stereospecificity

Obtain the definitive negative control for stereospecific ceramide signaling studies. Unlike the pro-apoptotic (R)-isomer, this (S)-enantiomer shows no effect on C6 glioma cell viability at concentrations up to 20 µM. - Serves as the biologically silent control to attribute effects exclusively to natural stereochemistry. - Essential for chiral lipidomics quantitation (LC-MS) and metabolic tracing experiments. - Ideal probe for comparative biophysics (Langmuir monolayers, AFM, MD simulations). Supplied with rigorous stereochemical purity documentation to support reproducible mechanistic research.

Molecular Formula C34H67NO4
Molecular Weight 553.9
CAS No. 890041-50-6
Cat. No. B593887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine
CAS890041-50-6
Synonyms16:0 (2S-OH)-Ceramide;  2'-hydroxy C16-Ceramide
Molecular FormulaC34H67NO4
Molecular Weight553.9
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1
InChIKeyYWZGQPJRQXHVQX-UMKNRRHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16 (2′(S)-hydroxy) Ceramide (d18:1/16:0) Overview


N-(2′-(S)-hydroxypalmitoyl)-D-erythro-sphingosine (CAS 890041-50-6), also referred to as 16:0(2S-OH) Ceramide or C16 (2′(S)-hydroxy) Ceramide (d18:1/16:0), is a synthetic, single-enantiomer 2′-hydroxy-ceramide bearing a 16-carbon palmitoyl chain with the hydroxyl group in the S configuration at the 2′ position of the fatty acid . It belongs to the class of hydroxy fatty acid (hFA)-sphingolipids, which are endogenously present in epidermis, nervous system, and kidney and participate in membrane microdomain organization and cell signaling . Because the natural mammalian stereochemistry at this position is R, the S-enantiomer serves as the definitive unnatural isomer, offering a unique chiral probe for dissecting stereospecific ceramide biology.

C16 (2′(S)-hydroxy) Ceramide: Critical Stereochemical Control


Ceramide biological activity is highly stereospecific: the (R)-2′-hydroxy-C16-ceramide is the naturally occurring, pro-apoptotic stereoisomer, whereas the (S)-enantiomer is the unnatural, biologically silent isomer [1]. Substituting the S-enantiomer with the R-enantiomer in experiments designed to probe stereospecific effects would invert the biological outcome, while substituting with non-hydroxylated C16-ceramide would fail to control for the hydrogen-bonding and membrane-organizing properties unique to the 2′-hydroxyl group. The S-isomer has been explicitly validated as having no effect on C6 glioma cell viability at concentrations up to 20 µM, in contrast to the potent apoptosis induced by the R-isomer, making stereochemical purity a critical procurement criterion for mechanistic studies [2].

C16 (2′(S)-hydroxy) Ceramide: Comparative Evidence


C6 Glioma Apoptosis: S- vs. R-Enantiomer

In a direct head-to-head comparison using C6 glioma cells, C16 (2′(S)-hydroxy) Ceramide (the target compound) showed no effect on cell viability at concentrations up to 20 µM. In contrast, the natural (R)-2′-hydroxy-C16-ceramide enantiomer induced rapid apoptosis as evidenced by caspase-3 activation, PARP cleavage, chromatin condensation, and annexin V staining [1]. The paper explicitly states that the (R)-isomer 'has more potent pro-apoptotic activity compared to its (S) isomer or non-hydroxylated C16-ceramide' [1].

C6 glioma apoptosis stereospecificity

Ceramide Metabolism in MCF7 Cells

In MCF7 breast carcinoma cells, (2′S)-configured 2′-hydroxy-ceramides displayed a metabolic phenotype opposite to their (2′R) counterparts: the (2′S)-isomers efficiently generated cellular ceramides and dihydroceramides, while the (2′R)-isomers did not alter endogenous ceramide pools [1]. This metabolic divergence was observed alongside differential growth suppression, where the (2′R)-isomers were more active (IC50 ~3 µM for C6-Cer) than the (2′S)-isomers (IC50 ~8 µM for C6-Cer) [1]. Although these IC50 values are for short-chain C6-ceramide analogs, the stereospecific metabolic pattern is established as a property of the 2′ chiral center.

MCF7 cells ceramide metabolism diastereomer comparison

Polar Interface Conformation by NMR

Dynamic and multidimensional NMR studies of synthetic (2′R)- and (2′S)-2′-hydroxy-ceramide diastereomer pairs (C4–C16 chain lengths) demonstrated that the polar interface of 2′-OHCers is extended and more rigid than that of non-hydroxylated ceramide analogs [1]. The S-configuration at the 2′ carbon generates a specific diastereomeric relationship that influences hydrogen-bonding geometry at the membrane-water interface. This conformational constraint is chain-length independent and arises directly from the 2′-hydroxyl stereochemistry.

NMR spectroscopy ceramide conformation membrane structure

Deuterated Standards for Chiral Lipidomics

Deuterated analogs of the (2′S)-hydroxy-ceramide, namely CER5-2′S-[d9] and CER11-2′S-[d9], are commercially available as stable isotope-labeled internal standards [1]. These deuterated S-enantiomers are explicitly marketed for 'comparative studies of chiral effects in ceramide hydration, lipid phase transitions, and enzyme specificity,' enabling researchers to distinguish S- versus R-enantiomer behavior in complex lipid mixtures by LC-MS/MS [1]. The availability of a matched deuterated S-standard is a unique resource for quantitative chiral lipidomics.

deuterated standard mass spectrometry chiral ceramide analysis

Akt/MAPK Signaling in C6 Glioma

The (R)-2′-hydroxy-C16-ceramide induced robust Akt phosphorylation (within 1 h) followed by dephosphorylation, and complex biphasic regulation of p38, ERK1/2, and JNK1/2 MAP kinases in C6 glioma cells, with 28 proteins identified as differentially regulated by 2D-gel proteomics [1]. The paper explicitly states that these signaling kinetics are 'distinct from that of the extensively studied non-hydroxy-ceramide or its unnatural stereoisomer,' where 'unnatural stereoisomer' refers to the (2′S)-configured compound [1]. This establishes that the S-enantiomer does not engage the same signaling machinery.

Akt MAP kinase signaling kinetics proteomics

C16 (2′(S)-hydroxy) Ceramide: Research Applications


Apoptosis Negative Control

When investigating the pro-apoptotic signaling of (R)-2′-hydroxy-C16-ceramide in glioma, leukemia, or breast cancer models, the S-enantiomer serves as the definitive negative control. As demonstrated by Kota et al. (2013), the S-enantiomer exerts no cytotoxicity at concentrations up to 20 µM in C6 glioma cells, while the R-enantiomer induces caspase-3-dependent apoptosis [1]. Including both enantiomers at matched concentrations allows unambiguous attribution of biological effects to the natural stereochemistry.

Chiral Lipidomics & Quantitative MS

For lipidomics workflows requiring chiral separation and absolute quantitation of 2′-hydroxy-ceramide stereoisomers, the S-enantiomer (both unlabeled and as its deuterated analog CER5-2′S-[d9]) is essential for constructing calibration curves and serving as an internal standard [1]. Its use enables reliable differentiation of endogenous (R)-2′-hydroxy-ceramide pools from exogenously added S-isomer in metabolic tracing experiments.

Membrane Biophysics Probes

The extended and rigid polar interface of 2′-hydroxy-ceramides, as characterized by multidimensional NMR [1], makes the S-enantiomer an ideal probe for comparative Langmuir monolayer, atomic force microscopy, and molecular dynamics simulation studies. By comparing S- and R-enantiomer behavior in model membranes, researchers can isolate the contribution of 2′-hydroxyl stereochemistry to lipid packing, domain formation, and permeability barrier function.

Ceramide Metabolic Flux Analysis

Because (2′S)-isomers uniquely elevate endogenous ceramide and dihydroceramide pools in MCF7 cells—an effect not observed with (2′R)-isomers [1]—the S-enantiomer provides a powerful tool for dissecting ceramide synthase, ceramidase, and fatty acid 2-hydroxylase (FA2H) pathway dynamics. Pulse-chase experiments with the S-enantiomer can reveal stereospecific substrate preferences of ceramide-metabolizing enzymes.

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